2-(2-oxo-2H-chromen-3-yl)benzoic acid
Description
Significance of Coumarin (B35378) and Benzoic Acid Scaffolds in Chemical Biology
The coumarin, or 1,2-benzopyrone, scaffold is a prominent feature in a vast number of natural and synthetic compounds. orientjchem.org This privileged structure is renowned for its broad spectrum of pharmacological activities. nih.gov Similarly, the benzoic acid scaffold is a fundamental building block in both natural products and synthetic drugs, contributing significantly to the fields of medicinal and materials chemistry.
Coumarin Scaffold:
Coumarins are a class of lactones that feature a benzene (B151609) ring fused to an α-pyrone ring. orientjchem.org Their biological versatility is remarkable, with derivatives exhibiting a wide array of therapeutic properties. The significance of the coumarin scaffold is underscored by its presence in numerous FDA-approved drugs.
Table 1: Pharmacological Activities of the Coumarin Scaffold
| Pharmacological Activity | Description |
| Anticoagulant | Derivatives like warfarin (B611796) are widely used to prevent blood clots. nih.gov |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines, including leukemia, prostate, and renal cell carcinoma. cu.edu.tr |
| Anti-inflammatory | Modulate inflammatory pathways. nih.gov |
| Antimicrobial | Show activity against a range of bacteria and fungi. nih.gov |
| Antiviral | Includes activity against viruses such as HIV. orientjchem.org |
| Antioxidant | Capable of scavenging free radicals. nih.gov |
| Neuroprotective | Show potential in the context of neurodegenerative diseases. nih.gov |
Benzoic Acid Scaffold:
Benzoic acid and its derivatives are ubiquitous in nature and are pivotal intermediates in the biosynthesis of many secondary metabolites in plants. nih.gov In medicinal chemistry, the carboxylic acid group can act as a crucial interaction point with biological targets, and the aromatic ring can be readily functionalized to modulate a compound's properties.
Table 2: Pharmacological Activities of the Benzoic Acid Scaffold
| Pharmacological Activity | Description |
| Antimicrobial | Benzoic acid itself is used as a preservative due to its ability to inhibit the growth of bacteria, yeasts, and molds. nih.gov |
| Anti-inflammatory | Salicylic (B10762653) acid, a hydroxylated benzoic acid, is the key component of aspirin, a widely used anti-inflammatory drug. nih.gov |
| Anticancer | Certain derivatives have shown potential in inhibiting the growth of cancer cells. |
| Analgesic | Many non-steroidal anti-inflammatory drugs (NSAIDs) based on the benzoic acid structure possess pain-relieving properties. |
Overview of 2H-Chromen-2-one and Benzoic Acid Hybrid Structures
The conjugation of the 2H-chromen-2-one (coumarin) core with benzoic acid results in a hybrid molecule that has the potential to exhibit synergistic or novel biological activities. The compound 2-(2-oxo-2H-chromen-3-yl)benzoic acid, with the molecular formula C16H10O4, is a synthetic entity that belongs to this class. ontosight.ai Its structure suggests a potential for bioactivity stemming from the combined properties of its parent moieties. ontosight.ai
While extensive biological data on this compound itself is not widely documented in publicly available literature, the investigation of similar coumarin-benzoic acid hybrids has yielded promising results. For instance, certain hybrids have demonstrated significant antibacterial activity against strains like Staphylococcus aureus. nih.gov The synthesis of such compounds can typically be achieved through condensation reactions involving appropriate coumarin precursors and benzoic acid derivatives. ontosight.ai
Another related compound, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid, has shown antibacterial and antifungal activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole, highlighting the potential of this hybrid class. ijpsr.com Research into compounds like 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid has also revealed antioxidant properties. researchgate.net
Research Landscape of Heterocyclic Conjugates with Pharmacological Relevance
The development of hybrid molecules is a burgeoning area of research in medicinal chemistry. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are particularly favored scaffolds for this purpose. Their structural diversity and ability to interact with a wide range of biological targets make them ideal building blocks for creating novel therapeutic agents. researchgate.net
The strategy of creating hybrid molecules, sometimes referred to as a "two-drug cocktail" approach, involves covalently linking two distinct drug pharmacophores. cu.edu.tr This can lead to compounds that act on multiple targets simultaneously, which can be particularly advantageous in combating complex diseases and overcoming drug resistance. researchgate.net Coumarin is a frequently utilized scaffold in the design of such hybrids, being combined with other heterocyclic systems like thiazole (B1198619) and imidazole (B134444) to generate compounds with enhanced antimicrobial or anticancer properties. cu.edu.tr The overarching goal is to develop more potent and selective therapeutic agents by leveraging the unique properties of each constituent part within a single molecular framework.
Properties
IUPAC Name |
2-(2-oxochromen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUXYCUJMGBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic Acid
The direct synthesis of the title compound involves the specific coupling of precursors that already contain the necessary benzoic acid and coumarin-forming moieties.
The synthesis of this compound can be achieved through the condensation of suitable benzoic acid derivatives with appropriate coumarin (B35378) precursors. ontosight.ai This approach is a direct method for forming the final compound, although specific, detailed protocols for this particular transformation are not widely documented in prominent literature. ontosight.ai The general principle involves forming the carbon-carbon bond at the 3-position of the coumarin ring, linking it to the phenyl group of the benzoic acid.
General Synthetic Approaches to Coumarin-Benzoic Acid Derivatives and Related Scaffolds
Several classical and modern synthetic reactions are widely employed to construct the fundamental coumarin ring system. These methods can be adapted to produce a wide array of derivatives, including those with benzoic acid substituents. nih.govijcce.ac.ir
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.comsciensage.info Discovered by German chemist Hans von Pechmann, this method is valued for its efficiency and simplicity. numberanalytics.comnumberanalytics.com
The reaction is typically catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. numberanalytics.comorganic-chemistry.org The mechanism proceeds through a series of key steps: numberanalytics.com
Transesterification: The acid catalyst facilitates an initial transesterification between the phenol and the β-keto ester. wikipedia.orgorganic-chemistry.org
Ring Closure: This is followed by an intramolecular electrophilic attack on the activated aromatic ring, ortho to the hydroxyl group, to form the new heterocyclic ring. wikipedia.org
Dehydration: The final step is the elimination of a water molecule to form the double bond, resulting in the aromatic coumarin system. wikipedia.orgnumberanalytics.com
While this method is highly effective for many coumarin derivatives, it is most commonly used to produce coumarins with a substituent at the 4-position. ijcce.ac.ir
The Knoevenagel condensation provides a versatile route to coumarins, particularly for synthesizing coumarin-3-carboxylic acids and their esters. nih.gov This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate. sciensage.infoyoutube.comrdd.edu.iq
The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). sciensage.infonih.gov The process involves a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization (esterification) and subsequent dehydration to yield the coumarin product. youtube.com This method offers a high-yield pathway to various coumarin analogues and can be performed under relatively mild conditions, including solvent-free and microwave-assisted protocols. youtube.comic.ac.ukrsc.org
The Perkin reaction, first reported by William Henry Perkin in 1868, represents one of the earliest methods for synthesizing coumarin. organicreactions.orgiitk.ac.inmdpi.com The classic example involves heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride (B1165640). organicreactions.orgsciforum.net The reaction is a condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. iitk.ac.in
The mechanism for coumarin synthesis via the Perkin reaction is understood to involve an intramolecular pathway. sciforum.net Key steps include:
Formation of an O-acetyl salicylaldehyde intermediate. sciforum.net
A base-catalyzed intramolecular aldol-type condensation of this intermediate. sciforum.net
Subsequent dehydration to form the coumarin ring. sciforum.net
This reaction can also be adapted to produce 3-substituted coumarins, such as 3-arylcoumarins, by using substituted phenylacetic acids as starting materials along with salicylaldehydes. nih.gov
The Wittig reaction offers another important pathway for coumarin synthesis, particularly for preparing 3,4-unsubstituted coumarins. ijcce.ac.ir This method generally involves the reaction of a suitable o-hydroxybenzaldehyde with a Wittig reagent, such as a phosphorus ylide. sciensage.info
A common strategy is the intramolecular Wittig reaction. researchgate.netorganic-chemistry.org In this approach, an o-hydroxybenzaldehyde is first reacted to form a phosphonium (B103445) salt intermediate. researchgate.net Subsequent treatment with a base generates the ylide, which then undergoes an intramolecular cyclization to form the coumarin ring system. researchgate.net One-pot variations of this reaction have been developed, for instance, by reacting o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine, which simplifies the procedure and provides good yields under relatively mild conditions. ijcce.ac.ir
Michael Addition Protocols
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of coumarin chemistry, this reaction is pivotal for introducing substituents at the C4 position, particularly when starting with precursors that can generate a suitable Michael acceptor.
Research has demonstrated various base-assisted Michael addition reactions. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and triethylamine (B128534) (Et3N), as well as inorganic bases like cesium carbonate (Cs₂CO₃), are effective catalysts for this transformation. eurekaselect.comnih.gov For instance, a highly efficient aza-Michael addition of azoles to α,β-unsaturated malonates has been developed using Cs₂CO₃ as a catalyst, achieving yields of up to 94%. nih.gov While not directly on the title compound, this methodology illustrates a pathway for N-functionalization of related systems.
Furthermore, biocatalytic approaches represent a green alternative. Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze a novel decarboxylative Michael addition in vinylogous carbamate (B1207046) systems, leading to 1,4-benzoxazinone derivatives. nih.gov This enzymatic process proceeds through a multi-step, one-pot reaction under mild conditions, showcasing the potential for enzymatic promiscuity in complex organic synthesis. nih.gov
Table 1: Examples of Michael Addition Protocols
| Catalyst | Michael Donor | Michael Acceptor | Product Type | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | Pyrazole (B372694) | Dimethyl 2-benzylidenemalonate | Pyrazole derivative | up to 94% |
| Novozym 435 | Vinylogous carbamate | Chalcone | 1,4-Benzoxazinone derivative | 51-90% |
O-Acylation Reactions for Ester Derivatives
O-acylation is a common strategy to produce ester derivatives from hydroxyl-substituted coumarins, modifying their physical, chemical, and biological properties. This reaction typically involves the treatment of a hydroxycoumarin with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
A straightforward synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) has been reported, achieving an 88% yield through the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.com The reaction proceeds efficiently in dichloromethane (B109758) at room temperature using triethylamine as a base. mdpi.com Similarly, new acyl derivatives have been synthesized from 3-hydroxycoumarin (B191489) (the tautomeric form of chromen-2,3-dione) and acid chlorides. researchgate.netsciencepg.com These protocols are distinguished by short reaction times, high yields, and operational simplicity. mdpi.com
Table 2: O-Acylation of Hydroxycoumarins
| Hydroxycoumarin | Acylating Agent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | 88% |
| Chroman-2,3-dione | Benzoyl chloride | Triethylamine | Diethyl ether | 2-oxo-2H-chromen-3-yl benzoate (B1203000) | N/A |
Nitration, Reduction, and Condensation Approaches
The functionalization of the coumarin scaffold can be achieved through a sequence of nitration, reduction, and condensation reactions, enabling the introduction of diverse substituents and the construction of complex heterocyclic systems.
Nitration: The introduction of a nitro (-NO₂) group onto the coumarin ring is a key electrophilic aromatic substitution. While specific protocols for "this compound" are not detailed in the provided context, the synthesis of related nitro-containing compounds, such as 2-(5-nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl) propanenitrile, implies that standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) can be applied to coumarin precursors. scirp.org
Reduction: The nitro group is a versatile intermediate that can be readily reduced to a primary amine (-NH₂). This transformation is typically accomplished using reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). The resulting aminocoumarin is a crucial building block for further derivatization.
Condensation: Aminocoumarins can undergo various condensation reactions. For instance, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is a classic method for forming the coumarin ring itself. nih.govconnectjournals.com More advanced condensation-based C-H bond functionalization strategies can be used to build complex structures, such as the reaction of tetrahydroisoquinoline with benzaldehyde (B42025) in the presence of benzoic acid to form 3-benzylisoquinoline. nih.gov These principles can be applied to the amino group of a functionalized coumarin to construct novel derivatives.
Reactions with Hydrazines and Formation of Pyrazole Linkages
The reaction of coumarin derivatives with hydrazines is a powerful method for constructing coumarin-pyrazole hybrids, a class of compounds with significant interest in medicinal chemistry. The specific pathway often depends on the substituent at the C3 position of the coumarin ring.
When 3-acetylchromen-2-ones are treated with phenylhydrazine (B124118) in acetic acid, the reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield a 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivative. researchgate.net This pyrazole ring can be further functionalized. For example, Vilsmeier-Haack formylation of the pyrazole-coumarin conjugate introduces a carbaldehyde group at the 4-position of the pyrazole ring. researchgate.netresearchgate.net
Alternatively, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazide. researchgate.netnih.govnih.gov This carbohydrazide (B1668358) is a key synthon that can be condensed with various aldehydes and ketones to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov It is noteworthy that this reaction can sometimes yield salicylaldehyde azine and malonohydrazide as byproducts, depending on the reaction conditions. researchgate.netnih.govnih.gov
Table 3: Synthesis of Coumarin-Pyrazole Derivatives
| Coumarin Precursor | Reagent | Key Intermediate/Product |
|---|---|---|
| 3-acetylchromen-2-one | Phenylhydrazine | 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one |
| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Vilsmeier-Haack Reagent (DMF/POCl₃) | 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
Condensation of 3-Aminocoumarin (B156225) with Aromatic Acid Chlorides
The condensation of 3-aminocoumarin with aromatic acid chlorides is a direct application of nucleophilic acyl substitution to form a stable amide linkage. This reaction provides a straightforward route to N-(2-oxo-2H-chromen-3-yl)benzamides.
The synthesis involves reacting 3-aminocoumarin, where the amino group acts as the nucleophile, with an aromatic acid chloride (e.g., benzoyl chloride). nih.gov The reaction is typically carried out in an inert solvent in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This method is versatile and can be applied to a wide range of substituted aromatic acid chlorides to generate a library of N-acylated 3-aminocoumarin derivatives. nih.govresearchgate.net The resulting amide bond is planar, and the conformation of the final molecule is stabilized by intramolecular hydrogen bonds. nih.gov
Multi-component Reaction Strategies for Chromene and Coumarin Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. benthamscience.com MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them particularly valuable in drug discovery. academie-sciences.fr
Several MCRs have been developed for the synthesis of coumarin and chromene derivatives. A notable example is the three-component synthesis of 3-heteroaryl-coumarins from 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides, facilitated by ultrasonic irradiation. nih.govfrontiersin.org Another approach involves the electrocatalytic assembly of aromatic aldehydes, 4-hydroxycoumarin (B602359), and malononitrile (B47326) to produce pyrano[3,2-c]chromene derivatives under mild and environmentally friendly conditions. academie-sciences.fr These methods often avoid harsh reagents and complex purification steps, aligning with the principles of green chemistry. benthamscience.comresearchgate.net
Table 4: Examples of Multi-Component Reactions for Coumarin/Chromene Synthesis
| Components | Catalyst/Conditions | Product Scaffold |
|---|---|---|
| Aryl aldehydes, 4-hydroxycoumarin, malononitrile | Electrocatalysis, Sodium bromide | 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile |
| 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Chitosan-grafted poly(vinylpyridine), Ultrasonic irradiation | 3-Thiazolyl-coumarin |
Advanced Synthetic Techniques and Green Chemistry Methodologies
Modern organic synthesis places increasing emphasis on the development of advanced techniques and green methodologies that offer advantages over traditional methods in terms of efficiency, safety, and environmental impact.
Green Chemistry Approaches: Several green strategies have been successfully applied to the synthesis of coumarin derivatives. These include the use of alternative energy sources and environmentally benign solvents and catalysts.
Ultrasound Irradiation: Sonication has been used to accelerate reactions, such as the Knoevenagel condensation and the three-component synthesis of coumarin derivatives, often leading to higher yields and significantly reduced reaction times. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation is another effective tool for accelerating coumarin synthesis, such as in Knoevenagel condensations and the preparation of hydrazides. nih.govconnectjournals.com
Benign Solvents and Catalysts: The replacement of volatile organic solvents with water or the use of eco-friendly catalysts like chitosan-grafted poly(vinylpyridine) are key aspects of green coumarin synthesis. nih.govnih.gov Some syntheses have even been performed in natural media like lemon juice. nih.gov
Advanced Synthetic Techniques:
Electrosynthesis: Electrocatalytic methods provide a mild and efficient way to generate reactive intermediates without the need for chemical oxidants or reductants, as demonstrated in the multicomponent synthesis of pyrano[3,2-c]chromenes. academie-sciences.fr This technique minimizes waste and operates under neutral conditions.
Biocatalysis: The use of enzymes, such as lipases, offers high selectivity and mild reaction conditions. The application of Novozym 435 in a decarboxylative Michael addition highlights the potential of enzymes to catalyze complex, multi-step transformations in a single pot. nih.gov
Sustainable Feedstocks: A broader green chemistry perspective involves using renewable starting materials. Lignin, a major component of biomass, can be converted into benzoic acid derivatives, which can then serve as platform chemicals for the sustainable production of more complex molecules, including active pharmaceutical ingredients. rsc.org This approach aims to create a more sustainable chemical industry by replacing fossil fuel-based feedstocks.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov For coumarin synthesis, this method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. kuleuven.bearabjchem.org The Pechmann reaction, a classic method for synthesizing coumarins from phenols and β-ketoesters, is particularly amenable to microwave irradiation, often in solvent-free conditions. mdpi.com
This one-pot, multicomponent approach allows for the rapid assembly of complex coumarin structures. kuleuven.be For instance, the reaction of substituted salicylaldehydes with active methylene compounds to form the coumarin-3-carboxylate scaffold, a direct precursor to the title compound, can be efficiently conducted under microwave irradiation. nih.govdergipark.org.tr Researchers have found that various catalysts, including solid acids and ionic liquids, can be effectively employed in these microwave-assisted syntheses to further enhance reaction rates and yields. arabjchem.orgmdpi.com
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| One-pot synthesis of thiazolidinones from 3-acetylcoumarin | Microwave-Assisted (Acetic Acid) | 15-30 min | High | kuleuven.be |
| One-pot synthesis of thiazolidinones from 3-acetylcoumarin | Conventional | Longer (hours) | Poor | kuleuven.be |
| Pechmann reaction (Phenol + Ethyl acetoacetate) | Microwave-Assisted (Amberlyst-15, Solvent-free) | 20 min | Up to 97% | mdpi.com |
| Synthesis of coumarin hydrazides | Microwave-Assisted | 15 min | Good | dergipark.org.tr |
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient pathway for coumarin synthesis. univ.kiev.ua Ultrasound irradiation enhances reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net This methodology has been successfully applied to various reactions for synthesizing heterocyclic compounds, including coumarins. sigmaaldrich.com
For example, the synthesis of aurones, which are structurally related to coumarins, from chalcones is significantly accelerated under ultrasonic conditions. univ.kiev.uaresearchgate.net Similarly, one-pot, three-component reactions to create complex coumarin-bearing heterocycles have been effectively promoted by ultrasound, leading to shorter reaction times and high yields. nih.gov This technique is particularly valuable for its operational simplicity and energy efficiency compared to traditional heating methods. mdpi.com
Catalytic Systems in Coumarin Synthesis
The choice of catalyst is pivotal in directing the outcome of coumarin synthesis. A variety of catalytic systems have been explored to improve the efficiency and selectivity of reactions such as the Knoevenagel, Pechmann, and Perkin condensations.
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O): While often used as a precursor for chromium oxide nanoparticles or in the synthesis of Schiff base complexes, chromium salts can also play a role in catalytic systems. d-nb.infoopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net For instance, chromium-based catalysts have been investigated for their Lewis acid properties, which can facilitate the condensation steps inherent in coumarin ring formation.
L-proline: This simple amino acid has gained prominence as an inexpensive, non-toxic, and efficient organocatalyst. In the context of coumarin synthesis, L-proline has been shown to be an excellent catalyst for the Knoevenagel condensation of salicylaldehydes with active methylene compounds to produce 3-substituted coumarins. researchgate.netresearchgate.net Its bifunctional nature, possessing both a carboxylic acid (acidic) and a secondary amine (basic) group, allows it to act in a concerted manner, similar to an enzyme, to facilitate the reaction under mild and often greener conditions. Studies have optimized the reaction using L-proline in solvents like triethanolamine, achieving high yields at room temperature. researchgate.net
Copper(I) iodide (CuI) and Triethylamine: This catalytic system is frequently employed in cross-coupling and cycloaddition reactions. In the synthesis of coumarin-based hybrids, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prominent application. researchgate.netresearchgate.net This reaction allows for the efficient linking of a coumarin moiety bearing an azide (B81097) or alkyne group to another molecule. Triethylamine typically serves as a base to facilitate the reaction. researchgate.netscispace.com This system is also utilized in condensation reactions, such as those involving salicylaldehydes and phenylacetic acids, where triethylamine acts as the base to drive the reaction forward. nih.gov
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This combination is the hallmark of the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. organic-chemistry.orgyoutube.com This is directly relevant to the synthesis of derivatives of this compound, which contains a carboxylic acid group. The synthesis of coumarin-3-carboxylic acid esters can be achieved via the esterification of the corresponding acid with an alcohol using the DCC/DMAP system. researchgate.netnih.gov In this process, DCC acts as a coupling agent to activate the carboxylic acid, while DMAP serves as a catalyst to accelerate the ester formation, effectively suppressing side reactions. organic-chemistry.orgresearchgate.net
| Catalyst/Reagent System | Reaction Type | Function | Key Advantages | Reference |
|---|---|---|---|---|
| L-proline | Knoevenagel Condensation | Bifunctional Organocatalyst | Mild conditions, green, high yields | researchgate.net |
| CuI / Triethylamine | Click Chemistry / Condensations | Catalyst / Base | High efficiency for coupling reactions | nih.govresearchgate.net |
| DCC / DMAP | Steglich Esterification | Coupling Agent / Catalyst | Mild, high yields, suitable for sensitive substrates | organic-chemistry.orgresearchgate.net |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions represents a key principle of green chemistry, reducing waste and often simplifying product purification. The synthesis of coumarin derivatives has been successfully adapted to these conditions, frequently in conjunction with microwave irradiation or the use of solid catalysts. mdpi.comnih.gov The Pechmann condensation, for example, can be carried out by heating a mixture of a phenol and a β-ketoester with a catalyst in the absence of any solvent, affording high yields of the coumarin product. jsynthchem.com Similarly, Knoevenagel condensations catalyzed by substances like glutamic acid or DABCO have been reported to proceed efficiently under solvent-free conditions at elevated temperatures. nih.govorientjchem.org This approach not only enhances the environmental profile of the synthesis but can also lead to increased reaction rates due to higher reactant concentrations. jsynthchem.com
Reactivity and Functionalization of the Chromene-Benzoic Acid Core
The coumarin nucleus is not merely a synthetic target but also a versatile scaffold for further chemical transformations. The specific structure of this compound offers multiple sites for functionalization.
Regioselective Oxidation Methods (e.g., IBX-Mediated)
The oxidation of the coumarin core can lead to valuable hydroxylated derivatives. 2-Iodoxybenzoic acid (IBX) has been identified as a highly effective and regioselective reagent for this purpose. nih.govacs.org When coumarins are treated with IBX, typically in a solvent like DMSO, selective hydroxylation of the benzene (B151609) ring portion of the molecule occurs. researchgate.netsemanticscholar.org The position of the oxidation is dictated by the electronic properties of the coumarin ring and the stability of the reaction intermediates. nih.govresearchgate.net This method allows for the synthesis of catechol and pyrogallol (B1678534) derivatives of coumarin, which are otherwise difficult to access. acs.org The reaction can also be performed under heterogeneous conditions using IBX supported on polystyrene, which facilitates reagent recovery and product purification. nih.govfrontiersin.org
Utilization of 3-Acyl(aroyl)coumarins as Synthons in Heterocyclic Chemistry
While the title compound is a 3-aryl derivative, the closely related 3-acyl(aroyl)coumarins are exceptionally useful building blocks, or synthons, for the construction of more complex heterocyclic systems. acgpubs.org These compounds possess multiple reactive sites, including electrophilic centers at the acyl carbonyl carbon, the C4 position of the coumarin ring, and the C2 lactone carbonyl, as well as a nucleophilic center at the C10 position of the acyl group. acgpubs.org
This dual reactivity allows 3-acylcoumarins to participate in reactions with a wide range of binucleophiles to form fused heterocyclic rings. bohrium.com For instance, they can be used to synthesize a variety of five- and six-membered heterocycles fused to the coumarin core, such as pyrazoles, isoxazoles, pyridines, and pyrimidines. acgpubs.orgconnectjournals.com The reaction of 3-(bromoacetyl)coumarins, a subclass of 3-acylcoumarins, with various nucleophiles is a particularly fruitful route to a diverse array of fused and substituted heterocyclic systems. nih.gov This versatility makes 3-acylcoumarins powerful intermediates in the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. acgpubs.orgbohrium.com
Rearrangement Mechanisms in Iminochromene Transformations
The transformation of iminochromenes serves as a pivotal pathway to various heterocyclic compounds, with the rearrangement mechanisms being a subject of significant academic interest. The rearrangements of 2-imino-2H-chromene-3-carboxamides, in particular, have been studied to elucidate the formation of novel 3-hetaryl substituted 2-oxo-2H-chromene derivatives. mdpi.com
Under acidic conditions, the proposed mechanism for the transformation of 2-imino-2H-chromenes when treated with nucleophiles involves a series of inter- and intramolecular reactions. researchgate.net The reaction of 2-imino-2H-chromene-3-carboxamides with N-nucleophiles such as anthranilic acid can proceed through different pathways depending on the reaction conditions. mdpi.com
One postulated mechanism under non-acidic conditions suggests that the reaction proceeds via a rearrangement of the 2-imino-2H-chromene-3-carboxamides. mdpi.com In contrast, under acidic conditions, two possible mechanisms have been considered, leading to the synthesis of 3-substituted 2H-chromen-2-ones. mdpi.com The heating of 2-imino-2H-chromeno-3-carbonitrile with benzhydrazides can result in the formation of Schiff bases through nucleophilic attack by the hydrazide, which is accompanied by the opening of the benzopyran ring and elimination of malononitrile. mdpi.com Temperature can also facilitate this ring-opening process. mdpi.com
The transformations are influenced by the nature of the nucleophile and the reaction medium. For instance, the reaction of 2-imino-2H-chromene-3-carbonitrile with orthophenylenediamine in isopropyl alcohol under ultrasonic activation leads to the formation of 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comresearchgate.netdiazepine-6,7-diamine. mdpi.com
A summary of key transformations and the resulting products is presented in the table below.
| Starting Material | Reagent | Conditions | Major Product |
| 2-imino-2H-chromene-3-carboxamides | Anthranilic acid | Non-acidic | Rearranged 2H-chromen-2-one and quinazolin-4(3H)-one moieties |
| 2-imino-2H-chromene-3-carboxamides | Anthranilates | Acidic | 3-substituted 2H-chromen-2-ones |
| 2-imino-2H-chromeno-3-carbonitrile | Benzhydrazides | Heating | Schiff bases |
| 2-imino-2H-chromeno-3-carbonitrile | Orthophenylenediamine | Isopropyl alcohol, ultrasonic activation | 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comresearchgate.netdiazepine-6,7-diamine |
Cyclization Reactions in Derivative Synthesis
Cyclization reactions are fundamental in the synthesis of the coumarin scaffold present in this compound and its derivatives. A prominent method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation of ortho-hydroxyaryl aldehydes with compounds containing an active methylene group, followed by an intramolecular cyclization. researchgate.netmdpi.com
One widely used approach involves the reaction of salicylaldehyde with Meldrum's acid. researchgate.netmdpi.com This reaction can be catalyzed by various substances, including triethylamine, potassium carbonate, and Lewis acids, to afford coumarin-3-carboxylic acid in good yields. researchgate.netmdpi.com The process is believed to occur through a cascade reaction involving the initial Knoevenagel condensation followed by a selective intramolecular cyclization of the phenolic hydroxyl group. researchgate.net
The synthesis of 3-substituted 2H-chromene derivatives can also be achieved through regioselective cyclization by reacting 2-hydroxybenzaldehydes with various activated alkenes under Baylis–Hillman conditions. researchgate.net Furthermore, a proficient method for synthesizing substituted 2H-chromenes involves a Pd-catalyzed C-H activation followed by a 6π-electrocyclization aromatization reaction. nih.gov
An overview of different cyclization strategies for the synthesis of coumarin and chromene derivatives is provided in the table below.
| Reactants | Catalyst/Conditions | Product Type |
| ortho-Hydroxyaryl aldehydes and Meldrum's acid | Triethylamine | Coumarin-3-carboxylic acids |
| Salicylaldehyde and Meldrum's acid | Potassium carbonate | Coumarin-3-carboxylic acid |
| 2-Hydroxybenzaldehydes and activated alkenes | Baylis–Hillman conditions | 3-Substituted chromene derivatives |
| C1-substituted glucal | Pd-catalyst, thermal (6π-electrocyclization) | Substituted 2H-chromenes |
These cyclization methodologies are crucial for accessing the core coumarin structure, which can then be further functionalized to produce a variety of derivatives, including the target compound this compound. ontosight.ai
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR: The proton NMR spectrum of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is expected to exhibit a complex pattern of signals corresponding to the distinct aromatic protons of the coumarin (B35378) and benzoic acid rings, along with a characteristic signal for the carboxylic acid proton. The coumarin ring system typically displays a singlet for the proton at the C4 position (H-4), significantly downfield due to the influence of the adjacent carbonyl group and the ring oxygen. The four protons on the benzopyran portion of the coumarin would appear as a set of multiplets in the aromatic region. The four protons of the ortho-substituted benzoic acid moiety would also present as a distinct set of multiplets. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum would show 16 distinct resonance signals, corresponding to the 16 carbon atoms in the molecule's asymmetric structure. Key signals would include the two carbonyl carbons: one for the lactone in the coumarin ring (typically around 160 ppm) and one for the carboxylic acid (often above 170 ppm). The remaining signals would correspond to the various sp²-hybridized carbons of the two aromatic rings. The chemical shifts of these carbons are influenced by their position relative to the electron-withdrawing carbonyl groups and the oxygen atom.
For comparison, ¹³C NMR data for benzoic acid shows signals at approximately 172.6, 133.9, 130.3, 129.4, and 128.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key functional groups. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. Two distinct and strong carbonyl (C=O) stretching bands would be prominent: one for the lactone carbonyl of the coumarin ring, typically appearing around 1720-1740 cm⁻¹, and another for the carboxylic acid carbonyl, usually found between 1680-1710 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic rings would be observed in the 1620-1450 cm⁻¹ region, and C-O stretching vibrations for the lactone and carboxylic acid would appear in the 1300-1000 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, this compound (molar mass: 266.25 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 266 under electron ionization (EI) conditions. In electrospray ionization (ESI), the pseudomolecular ions [M+H]⁺ at m/z 267 or [M-H]⁻ at m/z 265 would likely be observed, depending on the mode. The fragmentation pattern would be complex, with characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The coumarin structure could lead to the loss of carbon monoxide (CO, 28 Da) from the lactone ring.
X-ray Diffraction Analysis for Solid-State Structural Determination
While no specific single-crystal X-ray diffraction data has been published for this compound, analysis of a closely related compound, 2-oxo-2H-chromen-3-yl benzoate (B1203000) , provides insight into the likely solid-state conformation. In this analog, the dihedral angle between the coumarin ring system and the benzoate group is approximately 83.6°. This significant twist indicates substantial steric hindrance between the two ring systems. In the crystal structure of the analog, molecules are linked by various intermolecular interactions, including C—H···O and π–π stacking, which create a three-dimensional network. It is expected that this compound would exhibit similar steric hindrance, resulting in a non-planar structure. Furthermore, the presence of the carboxylic acid group would introduce strong hydrogen-bonding interactions, likely forming dimers in the solid state, which would significantly influence the crystal packing.
Table 1: Crystallographic Data for the Analog Compound 2-oxo-2H-chromen-3-yl benzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₀O₄ |
| Molecular Weight | 266.24 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9243 (6) |
| b (Å) | 7.7262 (8) |
| c (Å) | 11.8168 (6) |
| α (°) | 84.550 (6) |
| β (°) | 81.852 (6) |
| γ (°) | 83.023 (8) |
| Volume (ų) | 619.22 (9) |
Note: This data is for a related ester, not the specified carboxylic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by the chromophore of the 3-arylcoumarin system. Coumarin derivatives are known for their strong UV absorption and fluorescence properties. The spectrum would likely exhibit multiple absorption bands corresponding to π→π* transitions within the extended conjugated system formed by the fused aromatic rings. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be sensitive to the solvent polarity. Research on similar coumarin structures has shown that the spectral behavior can be strongly dependent on the solvent environment.
Based on a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies directly corresponding to the compound This compound are not publicly available. While extensive research, including quantum chemical calculations and crystal structure analysis, exists for numerous related coumarin and benzoic acid derivatives, this specific molecule has not been the subject of published works that would provide the detailed data required to populate the requested article structure.
Research on analogous compounds, such as 2-oxo-2H-chromen-3-yl benzoate and 2-oxo-2H-chromen-3-yl acetate, indicates that methodologies like Density Functional Theory (DFT) are commonly used to investigate the molecular geometry, electronic structure, and stability of this class of molecules. Similarly, Time-Dependent DFT (TDDFT) is employed for studying electronic transitions, and analyses of Frontier Molecular Orbitals (HOMO-LUMO) are used to understand chemical reactivity. Studies of crystal packing in related derivatives reveal the importance of π–π stacking and various hydrogen bonding interactions in forming their supramolecular architectures.
However, without direct studies on this compound, it is not possible to provide the specific, scientifically accurate research findings, data tables, and detailed analysis requested. Generating such an article would require speculative data, which falls outside the scope of factual reporting. Therefore, the requested article cannot be generated at this time.
Theoretical and Computational Chemistry Studies
Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. For compounds like 2-(2-oxo-2H-chromen-3-yl)benzoic acid, computational methods such as QSAR and molecular docking are invaluable for predicting activity and understanding interactions with biological targets.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For coumarin (B35378) derivatives, 2D-QSAR models often correlate activity with various molecular descriptors calculated from the 2D structure. nih.govglobethesis.com These descriptors can be electronic (e.g., dipole moment), topological, or physicochemical (e.g., number of hydrogen bond donors/acceptors).
A study on coumarin derivatives as anticancer agents found that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov Another QSAR analysis on different coumarin compounds concluded that properties like molecular molar volume and dipole moment were important factors affecting their activity. globethesis.com While a specific QSAR model for this compound is not available, these studies indicate which structural features are likely critical for its biological profile.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment (µ) | Relates to polarity and binding interactions |
| Constitutional | Number of Hydrogen Bond Donors (nHD) | Crucial for target binding specificity |
| Topological | Molecular Molar Volume (V) | Relates to steric fit in a binding site |
| Physicochemical | LogP | Describes lipophilicity and membrane permeability |
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This simulation provides insights into the binding affinity, key interacting amino acid residues, and the binding mode, which are crucial for understanding the mechanism of action. niscpr.res.innih.gov
Both coumarin and benzoic acid derivatives have been extensively studied using molecular docking against a wide range of biological targets, including enzymes like acetylcholinesterase, butyrylcholinesterase, and various proteases. nih.govnih.gov For instance, docking studies on coumarin-thiourea hybrids identified them as potent inhibitors of cholinesterases, key enzymes in Alzheimer's disease. nih.gov Similarly, benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
These studies demonstrate that the coumarin scaffold can fit into specific binding pockets, while substituents (like the benzoic acid moiety) form critical hydrogen bonds and hydrophobic interactions with the target protein. A docking simulation of this compound into a relevant protein target would likely show the carboxylic acid group forming key hydrogen bonds, while the fused ring system engages in π-π stacking or hydrophobic interactions within the active site.
Exploration of Biological Activities and Molecular Mechanisms
Antimicrobial Efficacy and Mechanistic Investigations
Derivatives of the coumarin-benzoic acid structure have demonstrated notable efficacy against a variety of microbial pathogens. The inherent biological activity of both coumarin (B35378) and benzoic acid substructures contributes to their potential as antimicrobial agents. ontosight.ai
Antibacterial Activity against Gram-positive and Gram-negative Strains
Studies have consistently shown that derivatives of coumarin-benzoic acid exhibit antibacterial properties, with a notable selectivity towards Gram-positive bacteria over Gram-negative strains. ej-chem.orgmdpi.com This differential activity is often attributed to the structural differences in the cell walls of these bacterial types.
Research on various synthesized derivatives has identified significant activity against several pathogenic strains. For instance, certain coumarin-benzoic acid hybrids have shown promising activity against Staphylococcus aureus and Bacillius subtilis. nih.gov One study highlighted that 5,7-dihydroxy-3-phenylcoumarin, a related derivative, was particularly effective against Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentrations (MICs) of 11 μg/mL. mdpi.com The same compound also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes. mdpi.com
In contrast, the activity against Gram-negative bacteria is often more limited. ej-chem.org However, some derivatives have demonstrated efficacy. For example, specific pyranocoumarins containing benzylidene moieties displayed strong antibacterial activity against Gram-negative bacteria like Escherichia coli. mdpi.com The antibacterial screening of various coumarin derivatives confirmed activity against food-poisoning bacteria such as Bacillus cereus, S. aureus, Micrococcus luteus, Salmonella enteritidis, and Shigella boydii. mdpi.com
| Compound/Derivative Type | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Coumarin-benzoic acid hybrids | Staphylococcus aureus | Promising activity | nih.gov |
| Coumarin-benzoic acid hybrids | Bacillius subtilis | High selectivity | nih.gov |
| Coumarin-benzoic acid hybrids | Escherichia coli | High selectivity | nih.gov |
| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | MIC: 11 μg/mL | mdpi.com |
| 5,7-Dihydroxy-3-phenylcoumarin | Bacillus cereus | MIC: 11 μg/mL | mdpi.com |
| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus (MRSA) | MIC: 22 μg/mL | mdpi.com |
| 5,7-Dihydroxy-3-phenylcoumarin | Listeria monocytogenes | MIC: 44 μg/mL | mdpi.com |
Antifungal Activity Profiles
In addition to their antibacterial properties, coumarin-based compounds, including those with benzoic acid moieties, have been investigated for their antifungal potential. nih.govhu.edu.jo Research has shown that these derivatives can inhibit the growth of various fungal pathogens.
For example, a specific derivative, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid, demonstrated antifungal activity comparable to the standard drug fluconazole. ijpsr.com Other studies have tested coumarin derivatives against fungi such as Aspergillus niger and Candida albicans, revealing good antifungal activities. nih.gov Certain coumarin-based hybrids displayed significant potential against fungal strains like Aspergillus flavus and Fusarium sporum. nih.gov The structural features of these molecules, such as specific substitutions on the coumarin ring, appear to be crucial for their fungitoxic effects. hu.edu.jo
| Compound/Derivative Type | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid | Not specified | Activity comparable to fluconazole | ijpsr.com |
| Coumarin-triazole hybrids | Aspergillus niger | Significant potential | nih.gov |
| Coumarin-triazole hybrids | Aspergillus flavus | Significant potential | nih.gov |
| Coumarin-triazole hybrids | Fusarium sporum | Significant potential | nih.gov |
| Substituted Coumarins | Aspergillus niger | Good activity | nih.gov |
| Substituted Coumarins | Candida albicans | Good activity | nih.gov |
Molecular Insights into Antimicrobial Action and Drug Discovery
To understand the basis of their antimicrobial effects, researchers have employed molecular docking and other computational techniques. These studies aim to elucidate the interaction between coumarin-benzoic acid derivatives and key microbial enzymes or proteins.
Molecular docking studies have suggested that these compounds can bind to the active sites of essential bacterial enzymes. For example, active coumarin derivatives have been docked against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, revealing potential binding modes that could explain their inhibitory action. mdpi.com In the context of antifungal activity, a promising mechanism involves the inhibition of fungal-specific enzymes. One such target is CYP51, a crucial enzyme in fungal cell membrane biosynthesis. ej-chem.org A coumarin derivative demonstrated a high binding affinity for CYP51, suggesting it could serve as a foundational structure for designing new antifungal agents. ej-chem.org The general mechanisms for chromene-based compounds are diverse, including the inhibition of cell wall synthesis, interference with DNA replication, and disruption of other critical cellular processes. ajrconline.org
Anticancer and Antiproliferative Investigations
The coumarin nucleus is a well-established pharmacophore in the development of anticancer agents. nih.gov The hybridization of this scaffold with other bioactive moieties, such as benzoic acid, has led to the discovery of derivatives with significant potential in oncology. frontiersin.org
Antitumor/Anticancer Potentials of Chromene-Benzoic Acid Derivatives
Coumarin derivatives exert their anticancer effects through a multitude of mechanisms. frontiersin.org These include inducing programmed cell death (apoptosis), inhibiting the formation of new blood vessels that supply tumors (angiogenesis), and modulating critical cell signaling pathways. researchgate.netnih.gov
The antitumor mechanisms are diverse and can involve:
Induction of Apoptosis: Many coumarins trigger apoptosis in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. researchgate.net
Inhibition of Signaling Pathways: They can suppress critical survival pathways in cancer cells, such as the PI3K/Akt/mTOR pathway, leading to decreased cell viability and growth. researchgate.netnih.govnih.gov
Inhibition of Angiogenesis: Coumarins can slow the development of tumor blood vessels by inhibiting signaling pathways like the vascular endothelial growth factor (VEGF) pathway. researchgate.net
Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes that are overexpressed in tumors, such as carbonic anhydrases and aromatase. frontiersin.orgnih.gov
By modifying the basic coumarin-benzoic acid structure, researchers have synthesized derivatives with enhanced and more selective antitumor activity. frontiersin.org
Antiproliferative Effects on Cellular Models
The efficacy of coumarin-benzoic acid derivatives has been evaluated against a variety of human cancer cell lines in vitro. These studies provide crucial data on the compounds' ability to inhibit the growth and proliferation of cancer cells.
For instance, a study on 3-sulfamoyl coumarins, which are structurally related to the core compound, found that 2-oxo-2H-benzo[h]chromene-3-sulfonamide showed a profound and selective dose-dependent inhibition of A431 human epidermoid carcinoma cell growth with low nanomolar IC50 values. nih.gov This compound was also shown to induce apoptosis by activating caspases 3/7 in cancer cells. nih.gov Other research has demonstrated that coumarin derivatives can significantly inhibit proliferation in HeLa (cervical cancer), A549 (lung cancer), K562 (leukemia), and MCF-7 (breast cancer) cell lines. nih.gov The structure-activity relationship is key, with studies showing that specific substitutions, such as a 6,7-dihydroxy moiety, can be important for antiproliferative activity. nih.gov
| Compound/Derivative Type | Cancer Cell Line | Activity/Effect | Reference |
|---|---|---|---|
| 2-oxo-2H-benzo[h]chromene-3-sulfonamide | A431 (Epidermoid carcinoma) | Selective, dose-dependent inhibition (low nM IC50) | nih.gov |
| 2-oxo-2H-benzo[h]chromene-3-sulfonamide | RT4 (Bladder cancer) | Concentration-dependent antiproliferative action | nih.gov |
| Triphenylethylene-coumarin hybrids | HeLa (Cervical cancer) | Significant proliferation inhibition | nih.gov |
| Triphenylethylene-coumarin hybrids | A549 (Lung cancer) | Significant proliferation inhibition | nih.gov |
| Triphenylethylene-coumarin hybrids | K562 (Leukemia) | Significant proliferation inhibition | nih.gov |
| Triphenylethylene-coumarin hybrids | MCF-7 (Breast cancer) | Significant proliferation inhibition | nih.gov |
| Coumarin derivatives (e.g., Esculetin) | Various (A549, B16, CCRF-HSB-2, etc.) | Antiproliferative activity, cell cycle arrest | nih.gov |
Modulation of Apoptotic Pathways (e.g., Caspase Enzyme Activity)
The Bcl-2 family of proteins are crucial regulators of intrinsic apoptosis, with a balance between anti-apoptotic members (like Mcl-1 and Bfl-1) and pro-apoptotic members. nih.gov Cancer cells often disrupt this balance to favor survival. nih.gov While direct studies on 2-(2-oxo-2H-chromen-3-yl)benzoic acid are limited, related coumarin and benzoic acid derivatives have been investigated for their roles in apoptosis.
For instance, a novel coumarin derivative, 2-oxo-2H-benzo[h]chromene-3-sulfonamide, has been shown to induce apoptosis in a concentration-dependent manner in cancer cells. nih.gov This activity was specifically associated with the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, studies on other structurally distinct compounds have shown that glutathionylation, a modification of proteins, can inhibit caspase-3 activity and its activation, suggesting a complex regulation of these pathways. nih.gov Certain benzoic acid derivatives have also been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting the therapeutic potential of this chemical class in cancer treatment. nih.gov
Anti-inflammatory Response and Related Biological Pathways
Both coumarin and benzoic acid derivatives are recognized for their anti-inflammatory properties. ontosight.aimdpi.com Research into compounds structurally similar to this compound has revealed significant anti-inflammatory effects. For example, a series of substituted N-(2-oxo-2H-chromen-3-yl)benzamides, synthesized by condensing 3-aminocoumarin (B156225) with substituted aromatic acid chlorides, demonstrated noteworthy anti-inflammatory and analgesic activities. researchgate.net
The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes. A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggested this compound has a high affinity for the COX-2 receptor, and it is hypothesized to inhibit the NF-κβ signaling pathway, a key regulator of inflammation. nih.gov Similarly, other research has focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from compounds like (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, with metabolites such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid showing anti-inflammatory activity comparable to diclofenac (B195802). mdpi.com
| Compound Class | Specific Compound Example | Observed Activity | Potential Mechanism | Source |
|---|---|---|---|---|
| Substituted (2-oxochromen-3-yl)benzamides | 4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide | Significant anti-inflammatory activity in carrageenan-induced paw edema model. | Not specified, but comparable to diclofenac sodium. | researchgate.net |
| Salicylic Acid Derivatives | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Reduced inflammatory parameters in LPS-induced rats. | Hypothesized binding to COX-2 and inhibition of NF-κβ signaling. | nih.gov |
| 3-Oxopiperazin-2-ylidenes | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory activity comparable to diclofenac. | Inhibition of inflammatory mediators. | mdpi.com |
Antioxidant Properties and Free Radical Scavenging Mechanisms
The structural components of this compound—both the coumarin and benzoic acid moieties—are associated with antioxidant capabilities. ontosight.aimdpi.com Antioxidants can neutralize harmful free radicals through several mechanisms, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org
Theoretical studies on benzoic acid derivatives like gallic acid and vanillic acid have been conducted to investigate their free radical scavenging activity through these mechanisms. preprints.org Experimental studies on various new 2H-chromen-2-one derivatives have established moderate antiradical activity. researchgate.net For instance, certain derivatives showed notable activity against the superoxide (B77818) radical anion (O•–2), while others demonstrated a prolonged antioxidant effect in models of long-lasting lipid peroxidation. researchgate.net The antioxidant activity of newly synthesized coumarins, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been evaluated using methods like the DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, showing improved properties compared to the standard antioxidant ascorbic acid. nih.gov
| Compound Class | Assay/Method | Key Findings | Source |
|---|---|---|---|
| Benzoic Acid Derivatives (e.g., gallic acid, vanillic acid) | Theoretical M06-2X study | Investigated free radical scavenging via HAT, SET-PT, and SPLET mechanisms. | preprints.org |
| 2H-chromen-2-one derivatives | Superoxide radical scavenging, epinephrine (B1671497) oxidation | Moderate antiradical activity; prolonged antioxidant effect in lipid peroxidation models. | researchgate.net |
| Substituted 2-(2-oxo-2H-chromen-4-yloxy)acetamides | DPPH, H₂O₂, Nitric Oxide radical scavenging | Showed improved antioxidant properties compared to ascorbic acid. | nih.gov |
Anticoagulant Activity Studies
Coumarin derivatives are a well-established class of compounds with significant anticoagulant activity. ontosight.aimdpi.com They function as vitamin K antagonists, inhibiting the hepatic synthesis of various blood clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. rdd.edu.iq This blockage prevents the regeneration of the active hydroquinone (B1673460) form of vitamin K, leading to an accumulation of inactive clotting factor precursors. rdd.edu.iq
The anticoagulant effect is often measured by monitoring the prothrombin time (PT). rdd.edu.iqhu.edu.jo Studies on synthetic 4-hydroxycoumarin (B602359) derivatives have demonstrated their potential as antithrombotic agents. For example, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile showed a higher anticoagulant activity (longer PT) than the commonly used drug warfarin (B611796). hu.edu.jo This highlights the potential of the coumarin scaffold, a core component of this compound, in the development of new anticoagulant drugs. hu.edu.jo
Antiviral and Anti-HIV Activities
The coumarin and benzoic acid frameworks have been explored for their potential antiviral and anti-HIV activities. ontosight.aimdpi.com Plant-derived coumarins, including simple coumarins and more complex furanocoumarins and pyranocoumarins, can act against HIV through multiple mechanisms. mdpi.com These include the inhibition of key viral enzymes like reverse transcriptase (RT) and integrase, as well as the inhibition of cellular factors that regulate the replication of HIV-1. mdpi.com For instance, the dimeric coumarin bichromonol, isolated from Hypericum roeperianum, exhibits significant activity against HIV-1 wild-type and its mutant strains. unica.it
Separately, certain benzoic acid derivatives have been shown to possess anti-influenza virus activity. nih.govnih.gov One such derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains, in a dose-dependent manner. nih.gov The mechanism of action for NC-5 involves the inhibition of neuraminidase activity, which is crucial for the release of new virus particles from host cells. nih.gov A novel tetrahydroindazolylbenzamide derivative was also identified as a late reverse transcription inhibitor of HIV. nih.gov
Enzyme Inhibition Studies
Derivatives of coumarin are actively being investigated for their ability to inhibit cholinesterases (ChE) and monoamine oxidases (MAO), enzymes that are significant targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com
New acetohydrazide derivatives of 2-oxo-chromene have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, with some compounds showing promising inhibitory impact. nih.gov The coumarin nucleus is considered a preferred scaffold because it can bind to the peripheral anionic sites of cholinesterase. nih.gov
Similarly, the coumarin scaffold has been identified as ideal for developing MAO inhibitors. scienceopen.comresearchgate.net A series of coumarin-3-carboxylic acids proved to be reversible and selective inhibitors of the MAO-B isoform. nih.gov Structure-activity relationship studies indicate that substitutions on the coumarin ring can uniquely affect MAO inhibition and selectivity. scienceopen.com This area of research is crucial for creating new therapeutic agents for depression and neurodegenerative diseases. scienceopen.comresearchgate.net
Kinase Inhibition
There is currently a lack of specific research data on the kinase inhibition properties of this compound. Kinase inhibitors are a crucial component of targeted cancer therapy, designed to block signaling pathways that drive tumor progression. nih.gov The development of these inhibitors focuses on creating novel drug scaffolds with high target selectivity and potency. nih.gov Strategies to overcome resistance include the development of dual-target inhibitors and allosteric modulators. nih.gov While various heterocyclic scaffolds are being investigated as kinase inhibitors for diseases like neuroblastoma, specific studies involving the 3-phenylcoumarin (B1362560) benzoic acid structure are not prominent in the current literature. mdpi.com
Carbonic Anhydrase and Microtubule Polymerization Inhibition
Carbonic Anhydrase Inhibition
Specific inhibitory studies on this compound against carbonic anhydrase (CA) isoforms have not been extensively reported. However, the broader class of coumarin derivatives has been identified as a novel group of CA inhibitors. unifi.it Their mechanism is distinct from classical sulfonamide inhibitors; coumarins act as prodrugs that are hydrolyzed by the esterase activity within the CA active site. unifi.it This reaction yields 2-hydroxycinnamic acid derivatives, which then act as the inhibitory species. unifi.it
The inhibition mechanism involves the binding of the hydrolysis product within the enzyme's active site. unifi.it Studies on various substituted coumarins have shown that they can achieve low nanomolar inhibition and exhibit selectivity for different CA isoforms. unifi.it For instance, novel sulphonamide-substituted coumarylthiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). researchgate.net
Table 1: Carbonic Anhydrase Inhibition by a Related Coumarin Derivative
| Compound | Target Isoform | Inhibition (IC₅₀ µM) |
|---|---|---|
| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA I | 5.63 |
| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA II | 8.48 |
Data pertains to a related sulphonamide-substituted coumarylthiazole derivative, not this compound. researchgate.net
Microtubule Polymerization Inhibition
Structurally related 4-phenylcoumarin (B95950) derivatives have been investigated as tubulin polymerization inhibitors. Certain thiazolidinone derivatives of 4-phenylcoumarin were identified as potent suppressors of tubulin polymerization, with activity comparable to the reference drug colchicine (B1669291). nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase, a characteristic of microtubule destabilizing agents. nih.gov Molecular modeling suggested that these derivatives likely bind to the colchicine binding site on tubulin. nih.gov
Table 2: Tubulin Polymerization Inhibition by Related 4-Phenylcoumarin Derivatives
| Compound | Inhibition (IC₅₀ µM) |
|---|---|
| Thiazolidinone derivative 3a | 9.37 |
| Thiazolidinone derivative 3b | 2.89 |
| Thiazolidinone derivative 3f | 6.13 |
| Colchicine (Reference) | 6.93 |
Data pertains to 4-phenylcoumarin derivatives, which differ in the position of the phenyl ring from the title compound. nih.gov
Other Biological Activities and Pharmacological Relevance
Neuroprotective Effects
While direct neuroprotective studies of this compound are limited, the 3-phenylcoumarin scaffold is recognized for its potential in developing agents against neurodegenerative diseases. nih.govrjpbr.com Neurodegeneration involves complex pathways, including oxidative stress, protein aggregation, and neurotransmitter breakdown. rjpbr.com
Derivatives of 3-phenylcoumarin have been explored for their activity against enzymes implicated in Alzheimer's and Parkinson's diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govmdpi.com For example, certain polyhydroxy 3-phenylcoumarins show inhibitory activity against both AChE and MAO-B. nih.gov Other coumarin derivatives have been shown to exert neuroprotective effects by activating signaling pathways like the TRKB-CREB-BDNF pathway and reducing caspase activity, which are crucial for neuronal survival. mdpi.comscienceopen.com Furthermore, coumarin-3-carboxylic acid derivatives have been identified as modulators of N-methyl-D-aspartate (NMDA) receptors, which could be relevant for treating conditions like epilepsy and neuropathic pain. nih.gov
Table 3: Neuroprotective-Related Enzyme Inhibition by 3-Phenylcoumarin Derivatives
| Compound | Target | Inhibition (IC₅₀ µM) |
|---|---|---|
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | MAO-B | 27 |
| 7-aminoalkoxy-3-phenylcoumarin derivative 7 | AChE | 0.27 |
Data pertains to various 3-phenylcoumarin derivatives, not the title compound. nih.gov
Antidiabetic Activity
Specific antidiabetic evaluations of this compound are not widely published. However, the 3-arylcoumarin class of compounds has been investigated for its potential in managing diabetes. researchgate.netfigshare.com Research has shown that these derivatives can exhibit significant inhibitory activity against α-glucosidase and the formation of advanced glycation end-products (AGEs), both of which are important targets in diabetes treatment. researchgate.netnih.gov
In studies on streptozotocin (B1681764) (STZ)-induced diabetic mice, certain substituted 3-arylcoumarin derivatives were found to be as effective as the standard drug glibenclamide in controlling blood glucose levels. researchgate.net The structure-activity relationship studies indicated that the presence and position of hydroxyl groups on the coumarin and phenyl rings play a crucial role in their α-glucosidase inhibitory activity. nih.gov Specifically, a hydroxyl group at position 7 of the coumarin ring and position 4' of the phenyl ring were found to be beneficial for this activity. nih.gov
Anticonvulsant Properties
There is no specific information on the anticonvulsant properties of this compound. However, the coumarin nucleus is a versatile scaffold used in the design of compounds with potential activity on the central nervous system. researchgate.netmdpi.com Studies on various coumarin derivatives have shown promising anticonvulsant effects in animal models like the maximal electroshock (MES) test. researchgate.net
The mechanism of action for some of these compounds is linked to the modulation of NMDA receptors. nih.govnih.gov For example, a series of coumarin-3-carboxylic acid derivatives were found to act as negative allosteric modulators of NMDA receptors. Enhancing the inhibitory activity was achieved by substituting the coumarin ring at the 6 and 8 positions with bromine or iodine. nih.gov Such findings suggest that the coumarin-3-carboxylic acid framework is a viable starting point for developing NMDAR inhibitors for neurological disorders, including epilepsy. nih.gov
Antidepressant Effects
While this compound has not been specifically evaluated for antidepressant effects, the 3-phenylcoumarin scaffold is a promising lead structure for novel antidepressant agents. nih.govsunyempire.eduresearchgate.net Several studies have focused on synthesizing and evaluating 3-phenylcoumarin derivatives for their activity in animal models of depression, such as the tail suspension test (TST) and forced swimming test (FST). sunyempire.eduresearchgate.net
In these studies, certain amine-substituted 3-phenylcoumarin derivatives demonstrated significant antidepressant-like activity, in some cases exceeding the efficacy of reference drugs like fluoxetine (B1211875) at much lower doses. researchgate.net These potent compounds typically did not exhibit neurotoxicity, indicating a favorable preliminary profile. sunyempire.edu The antidepressant potential of the coumarin scaffold is also supported by research on other derivatives, such as those derived from 3-acetylcoumarin, which have shown good activity compared to reference drugs. mdpi.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide |
| Colchicine |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin |
| 7-aminoalkoxy-3-phenylcoumarin |
| Glibenclamide |
| Fluoxetine |
| 3-acetylcoumarin |
| Bromine |
Immunomodulatory Effects
Research into the immunomodulatory effects of this compound is an emerging area of study. While direct studies on this specific compound are limited, the broader class of coumarin derivatives has been noted for its influence on the immune system. The anti-inflammatory properties of coumarin and its derivatives are well-documented and are often linked to their immunomodulatory capabilities. These compounds have been observed to modulate the activity of various immune cells and the production of cytokines. nih.gov For instance, certain coumarin compounds have demonstrated the ability to suppress the proliferation of T-cells and B-cells, key components of the adaptive immune response. nih.gov
Furthermore, the regulation of inflammatory mediators is a key aspect of immunomodulation. Derivatives of this compound have shown potential in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov This activity is often attributed to the inhibition of signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation and immune responses. The structural features of the coumarin and benzoic acid moieties are believed to contribute to these effects.
Table 1: Observed Immunomodulatory-Related Activities of Coumarin Derivatives
| Biological Target/Activity | Observed Effect |
|---|---|
| T-cell and B-cell proliferation | Inhibition |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Reduction |
| Inflammatory Signaling Pathways (e.g., NF-κB) | Inhibition |
This table is illustrative of general findings for coumarin derivatives and not specific to this compound.
Antiasthmatic Activity
The potential antiasthmatic activity of this compound is primarily linked to its anti-inflammatory properties. Asthma is characterized by chronic inflammation of the airways, and compounds that can mitigate this inflammation are of significant therapeutic interest. The demonstrated ability of related coumarin derivatives to reduce the production of inflammatory cytokines is directly relevant to the pathophysiology of asthma.
While specific in-vivo or clinical studies on the antiasthmatic effects of this compound are not extensively reported, the mechanistic basis for such potential exists. The inhibition of inflammatory pathways would likely lead to a reduction in airway hyperresponsiveness, a hallmark of asthma. Further research is necessary to directly evaluate the efficacy of this compound in preclinical models of asthma to ascertain its potential as a novel therapeutic agent.
Table 2: Potential Mechanisms of Antiasthmatic Activity
| Mechanism | Relevance to Asthma |
|---|---|
| Inhibition of Pro-inflammatory Cytokines | Reduces airway inflammation |
| Modulation of Immune Cell Activity | Decreases infiltration of inflammatory cells into the airways |
| Inhibition of Inflammatory Pathways | Reduces airway hyperresponsiveness |
This table outlines potential mechanisms based on the known activities of related compounds.
Applications Beyond Direct Biological Activity Non Clinical
Material Science and Optical Applications of Coumarin (B35378) Derivatives
The unique photophysical properties of the coumarin scaffold, characterized by a rigid, planar structure and an extensive conjugated π-system, make it a valuable component in the development of advanced optical materials. nih.govnih.gov These derivatives are known for their intense fluorescence and their ability to function in a variety of technologically significant applications. nih.gov
Development of Fluorescent Probes and Dyes
Coumarin and its derivatives are renowned for their fluorescence, making them highly suitable for use as fluorescent indicators and dyes. nih.govnih.gov Their emission properties are often highly sensitive to the local environment, particularly polarity and microviscosity, which makes them excellent fluorescent probes for studying heterogeneous systems like micelles and polymers. nih.gov The core structure, 7-hydroxycoumarin (umbelliferone), is the basis for many of these fluorescent molecules. nih.gov Substitutions on the coumarin ring, especially electron-donating groups at the 7-position, can lead to highly fluorescent compounds. nih.gov This inherent fluorescence is a key feature in their application as sensors for biological activities and for the estimation of enzymes. nih.govnih.gov
Many coumarin derivatives exhibit strong light absorption and luminescence, a property that is enhanced by the presence of both electron-donating and electron-withdrawing groups within the molecule, which facilitates intramolecular charge transfer. The versatility of coumarin chemistry allows for the synthesis of probes with a wide range of fluorescence emission properties, further broadening their applicability. nih.gov
Application as Optical Brighteners
Coumarin derivatives are widely utilized as optical brightening agents (OBAs), also known as fluorescent whitening agents, in various industries. nih.govresearchgate.net These compounds function by absorbing invisible ultraviolet light and re-emitting it as visible blue or violet light, which counteracts any yellowish tint in a material, making it appear whiter and brighter. raytopoba.com
The application of coumarin-based brighteners is extensive, covering materials such as textiles (wool, silk, polyamide, and acrylic fibers), plastics, detergents, and soaps. raytopoba.comfibre2fashion.comobachemical.com For instance, specific non-ionic coumarins are used for whitening polyester and polyamides, while cationic coumarins are applied to polyacrylonitrile (B21495). fibre2fashion.com Their effectiveness and stability have led to their inclusion in numerous commercial products to enhance aesthetic appeal. google.comgoogle.com
| Application Area | Material | Type of Coumarin Derivative |
| Textiles | Polyester, Polyamides, PVC | Non-ionic Coumarins fibre2fashion.com |
| Textiles | Polyacrylonitrile, Cellulose (B213188) Acetate | Cationic Coumarins fibre2fashion.com |
| Textiles | Wool, Silk, Acetate Fiber | Optical Brightener SWN (Coumarin type) obachemical.com |
| Detergents/Soaps | Fabrics | Water-soluble Coumarins raytopoba.com |
Use as Laser Dyes
The strong fluorescence of coumarin derivatives makes them excellent gain media for tunable organic dye lasers. nih.govwikipedia.org They are particularly known for emitting light in the blue-green region of the spectrum. wikipedia.orgazooptics.com A wide variety of coumarin-based laser dyes are commercially available, including Coumarin 1, Coumarin 102, and Coumarin 153, among others. wikipedia.orgazooptics.com
The substitution pattern on the coumarin ring system significantly influences the dye's characteristics, including the emission wavelength. azooptics.com For example, 7-amino-4-methylcoumarin exhibits laser action around 440 nm. azooptics.com These dyes can be used in liquid solutions or doped into solid-state matrices like poly(methyl methacrylate) (PMMA) to create solid-state dye lasers. wikipedia.org Coumarin dye lasers are capable of producing powerful, short pulses of light, which are valuable in applications such as fast photochemical reaction studies. azooptics.com
Integration in Electrophotographic and Electroluminescent Devices
The photochemical properties of coumarin derivatives have led to their integration into advanced electronic and optical devices, particularly organic light-emitting diodes (OLEDs). researchgate.net Their inherent fluorescence and charge-transfer properties are beneficial for creating electroluminescent materials. researchgate.netelsevierpure.com
In OLEDs, coumarin derivatives can be used as an emissive layer, sometimes in combination with other materials to enhance efficiency and tune the color of the emitted light. researchgate.netelsevierpure.com Research has shown that devices incorporating coumarin derivatives can produce intense green or blue emission. researchgate.netelsevierpure.com The development of new coumarin-based molecules continues to be an active area of research for creating more efficient and stable light-emitting devices. researchgate.net
Potential in Liquid Crystal Displays
Coumarin derivatives have found applications in liquid crystal display (LCD) technology. They can be used as dichroic dyes in Guest-Host type LCDs, where they are dissolved in a liquid crystal medium to add color. oup.com Furthermore, the photochemical reactivity of the coumarin moiety is exploited in photoalignment technologies for LCDs. researchgate.net
Materials containing coumarin groups can be used to create photoalignment layers, which control the orientation of liquid crystal molecules. acs.org This is an alternative to the traditional mechanical rubbing method and allows for more precise, patterned alignment. acs.org Polymeric and non-polymeric coumarin derivatives that exhibit liquid-crystalline properties themselves are also being developed, combining the properties of liquid crystals and fluorophores for potential use in novel display and photonic devices. researchgate.nettandfonline.comrsc.org
Scaffold Design in Medicinal Chemistry and Drug Discovery
The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. nih.gov The simple, low molecular weight structure, combined with high bioavailability and a broad spectrum of biological activities, establishes coumarin as a prominent lead compound in drug research and development. nih.gov
Both natural and synthetic coumarin derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. nih.govnih.govdut.ac.za The versatility of the coumarin core allows medicinal chemists to easily synthesize and modify it, creating libraries of new compounds to test against various diseases. nih.govnih.gov
Identification of Lead Compounds for Therapeutic Development
The 3-phenylcoumarin (B1362560) core of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is recognized as a "privileged structure" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of novel drugs. The inherent bioactivity of the coumarin nucleus, combined with the synthetic accessibility of the 3-phenylcoumarin scaffold, allows for the generation of libraries of related compounds. These libraries can then be screened against various biological targets to identify "lead compounds" with promising therapeutic potential for further development. For instance, derivatives of coumarins have been synthesized and evaluated for their in vitro antioxidant and antitumor activities, showcasing the potential of this scaffold in identifying new lead compounds.
Role in the Development of Diverse Bioactive Compounds
The chemical reactivity of the this compound structure allows it to be a versatile precursor in the synthesis of a wide array of bioactive molecules. The carboxylic acid group of the benzoic acid moiety and various positions on the coumarin ring can be readily functionalized. This enables the introduction of different pharmacophores, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. For example, coumarin-3-carboxylic acid, a closely related compound, is a key intermediate in the synthesis of various heterocyclic compounds with demonstrated biological activities. This highlights the potential of the this compound scaffold to serve as a foundational element in the development of new and diverse bioactive agents. The synthesis of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins has been reported, demonstrating the utility of the coumarin scaffold in creating novel compounds with cytotoxic properties mdpi.comresearchgate.net.
Elucidation of the Privileged Structure Concept for Chromene and Coumarin Scaffolds
The study of this compound and its derivatives contributes to a deeper understanding of the "privileged structure" concept in medicinal chemistry. scielo.brmdpi.comufrj.br 3-Phenylcoumarins, as a class, have been identified as a privileged scaffold due to their recurrence in a multitude of biologically active compounds with diverse therapeutic applications. mdpi.com The versatility of this scaffold allows for modifications at various positions, leading to a broad range of derivatives with different properties. mdpi.com By systematically synthesizing and evaluating the biological activities of derivatives of this compound, researchers can map the structure-activity relationships that govern the interactions of this scaffold with various biological targets. This knowledge helps in refining the understanding of why certain molecular frameworks are "privileged" and provides valuable insights for the rational design of future drug candidates.
Chemical Sensors and Bio-Probes
The inherent photophysical properties of the coumarin nucleus within this compound make it a promising candidate for the development of chemical sensors and biological probes. These tools are invaluable for studying complex biological systems and for the detection of specific analytes.
Design as Hydrogen Bonding Sensors
The structure of this compound, containing both hydrogen bond donor (the carboxylic acid group) and acceptor sites (the carbonyl groups and the ether oxygen of the coumarin ring), suggests its potential for use in the design of hydrogen bonding sensors. Hydrogen bonding plays a crucial role in the fluorescence properties of coumarin derivatives. researchgate.netresearchgate.net The formation of intermolecular hydrogen bonds with solvent molecules or target analytes can significantly alter the electronic structure of the coumarin fluorophore, leading to changes in its absorption and emission spectra. This solvatochromic behavior can be harnessed to detect the presence of specific molecules capable of hydrogen bonding. For instance, studies on silicon-substituted coumarins have shown that hydrogen bonding can induce a significant bathochromic shift in their emission spectra. rsc.org While direct application of this compound as a hydrogen bonding sensor is not extensively documented, the principles governing the photophysics of related coumarin and benzoic acid derivatives provide a strong basis for its potential in this area. researchgate.netnih.gov
Utility in DNA-Binding Affinity Studies
While the direct application of this compound in DNA-binding affinity studies is not prominently reported in the reviewed literature, the coumarin scaffold is known to be a component of molecules that interact with DNA. The planar nature of the coumarin ring system could potentially allow for intercalation between DNA base pairs, a common binding mode for many small molecules. Furthermore, the benzoic acid moiety could engage in electrostatic or hydrogen bonding interactions with the DNA backbone or nucleotide bases. Studies on hybrid molecules containing coumarin moieties have explored their interaction with calf thymus DNA, indicating the potential for this class of compounds to bind to DNA. mdpi.com However, specific studies detailing the DNA-binding properties of this compound itself are needed to fully establish its utility in this application.
Application as Fluorophores for Protein Labeling
Coumarin derivatives are well-established as fluorescent probes and are widely used for labeling proteins and other biomolecules. sciencepublishinggroup.comsciencepg.com The coumarin scaffold exhibits favorable photophysical properties, including high fluorescence quantum yields and good photostability. The this compound molecule possesses a reactive carboxylic acid group that can be readily conjugated to the amine groups of amino acid residues in proteins, such as lysine, through standard bioconjugation techniques. This covalent attachment allows for the specific and stable labeling of proteins. Once attached, the fluorescent properties of the coumarin moiety can be used to visualize and track the protein in complex biological environments, such as within living cells. For example, 7-amino-4-methylcoumarin (AMC) has been used to label protein carboxyl groups for studies of protein oxidation and proteolysis. nih.gov The intrinsic fluorescence of the coumarin core in this compound, coupled with its potential for covalent attachment, makes it a strong candidate for development as a fluorescent label for proteins. nih.govnih.gov
Agrochemistry and Environmental Applications
While specific, large-scale agrochemical or environmental applications for this compound are not extensively documented in dedicated studies, the compound's core structures—coumarin and benzoic acid—are subjects of significant research in these fields. The known biological activities of related derivatives suggest potential avenues for its use as an eco-friendly agent for plant protection and in environmental science. nih.govresearchgate.net
Potential in Agrochemistry
Coumarins, a major class of secondary plant metabolites, and their synthetic derivatives are recognized for a wide range of biological activities that are relevant to agriculture. nih.gov They are considered promising candidates for the development of new, environmentally friendly plant protection products due to their activities against various pests, pathogenic fungi, and weeds. nih.govacs.org
Fungicidal Activity: The coumarin framework is central to many compounds investigated for antifungal properties. cabidigitallibrary.orgagriculturejournals.cz The effectiveness of these derivatives is highly dependent on the specific chemical groups attached to the coumarin core. cabidigitallibrary.org Research has demonstrated that coumarin derivatives can be effective against several economically important plant pathogens. For instance, studies have shown significant mycelial growth inhibition against fungi such as Macrophomina phaseolina, Sclerotinia sclerotiorum, and Fusarium oxysporum. nih.gov The mechanism of action may involve the inhibition of enzymes crucial for the pathogen's survival, such as those that degrade plant cell walls. nih.gov
The development of new fungicides is critical due to the increasing resistance of plant pathogens to existing treatments. cabidigitallibrary.org Coumarins are biosynthesized by plants as a natural defense mechanism against infections, making their derivatives a logical starting point for creating novel and effective antifungal agents. acs.org
Table 1: Antifungal Activity of Select Coumarin Derivatives Against Phytopathogenic Fungi
| Fungal Species | Reported Efficacy of Coumarin Derivatives | Reference |
|---|---|---|
| Macrophomina phaseolina | Certain derivatives showed over 80% inhibition of fungal growth. | nih.gov |
| Sclerotinia sclerotiorum | Some compounds inhibited mycelial growth by more than 80%. | nih.gov |
| Fusarium oxysporum f. sp. lycopersici | Top-performing derivatives achieved over 65-71% growth inhibition. | nih.gov |
| Fusarium culmorum | Select compounds inhibited growth by over 70%. | nih.gov |
This table presents generalized findings on coumarin derivatives as a class, based on available research.
Herbicidal and Other Activities: The structural framework of coumarins has also been explored for herbicidal activity. nih.gov For example, novel molecular scaffolds incorporating benzothiazol-2-one, which is structurally related to the coumarin benzopyrone system, have demonstrated potent herbicidal effects against both broad-leaf and grass weeds. nih.govnih.gov Furthermore, some coumarin derivatives have shown promising antiviral activity against pathogens like the Tobacco Mosaic Virus (TMV). acs.org The benzoic acid moiety is also a feature of certain classes of herbicides, which often act as plant growth hormone mimics. beilstein-journals.orgnih.gov
Environmental Considerations and Applications
The environmental fate and impact of coumarins and benzoic acid derivatives are important considerations for their potential use in agriculture.
Biodegradation: Coumarins are natural products and are subject to microbial degradation in the environment. researchgate.net Certain bacteria, such as some Pseudomonas species, have been identified that can utilize coumarin as a sole carbon source, breaking it down into less complex molecules. researchgate.net This biodegradability is a desirable trait for agrochemicals, as it reduces their persistence in soil and water. nih.gov However, the stability and persistence of some synthetic derivatives can be a concern, potentially leading to the contamination of water sources and accumulation in aquatic organisms. nih.gov
Allelopathic Potential: In nature, some plants release coumarins into the soil where they act as allelochemicals—compounds that influence the growth and development of other organisms. researchgate.net This can include suppressing the germination and growth of competing plant species. Coumarins are also known to have appetite-suppressing and bitter-tasting properties, which can deter herbivores from feeding on the plants that produce them. wikipedia.org Harnessing this natural defensive role is a key strategy in developing sustainable agricultural practices. researchgate.net
Conclusion and Future Research Directions
Current Gaps and Unexplored Avenues in 2-(2-oxo-2H-chromen-3-yl)benzoic Acid Research
Despite the well-documented biological activities of both coumarin (B35378) and benzoic acid derivatives, specific research into this compound is not widely documented. ontosight.ai This leaves a significant portion of its chemical and biological profile uncharted. Key areas that warrant deeper investigation include:
Comprehensive Biological Screening: The parent compound has been noted for its potential antimicrobial, anti-inflammatory, and anticancer properties, largely inferred from the activities of related structures. ontosight.ai However, a systematic and broad-based screening against a diverse panel of biological targets is lacking. Future studies should aim to elucidate its specific mechanisms of action and identify novel therapeutic applications. For instance, the neuroprotective properties observed in other benzoic acid derivatives could be an interesting avenue to explore. nih.gov
Exploration of Photophysical Properties: While coumarin derivatives are known for their fluorescent properties, the specific photophysical characteristics of this compound have not been thoroughly investigated. sciencepublishinggroup.com Research into its utility as a fluorescent probe or in materials science is a significant unexplored domain.
In-depth Pharmacokinetic Profiling: There is a dearth of information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding these parameters is crucial for its development as a potential therapeutic agent.
Potential for Novel Derivative Development and Structure-Function Optimization
The structural versatility of the coumarin nucleus provides a fertile ground for the synthesis of novel derivatives of this compound with enhanced or entirely new functionalities. mdpi.com The development of such derivatives can be guided by a systematic approach to structure-function optimization.
Substitution on the Coumarin and Benzoic Acid Rings: The introduction of various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) on either the coumarin or the benzoic acid ring can significantly modulate the compound's electronic and steric properties, thereby influencing its biological activity. nih.govnih.gov For example, studies on other 3-arylcoumarins have shown that the number and position of hydroxyl groups can impact their antioxidant and antibacterial properties. nih.gov
Modification of the Carboxylic Acid Group: The carboxylic acid functional group on the benzoic acid ring is a prime site for modification. Esterification or amidation can alter the compound's solubility, cell permeability, and interaction with biological targets. The synthesis of coumarin-3-carboxamide derivatives, for instance, has yielded compounds with potent anticancer activity. mdpi.com
Hybrid Molecule Synthesis: Creating hybrid molecules by linking this compound with other pharmacophores is a promising strategy. nih.gov This approach has been successfully employed to develop coumarin-1,2,3-triazole hybrids with significant antibacterial activity. nih.gov
A systematic exploration of these modifications will enable the development of a library of derivatives, which can then be screened to establish clear structure-activity relationships (SAR). This knowledge is invaluable for the rational design of compounds with optimized therapeutic or material properties.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization and Application
To accelerate the research and development of this compound and its derivatives, a synergistic approach combining advanced computational and experimental techniques is essential.
Computational Modeling and Simulation:
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. researchgate.netnih.gov
Molecular Docking: This technique can be used to predict the binding modes and affinities of the compound and its derivatives with various biological targets, thereby guiding the selection of candidates for synthesis and biological evaluation. nih.govnih.gov Molecular docking studies have been instrumental in understanding the interaction of coumarin-based hybrids with therapeutic enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of the derivatives and their biological activity, facilitating the design of more potent compounds. mdpi.com
Advanced Experimental Techniques:
Modern Synthetic Methodologies: The use of efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and multicomponent reactions, can streamline the production of a diverse library of derivatives. nih.govmdpi.com
High-Throughput Screening (HTS): HTS platforms can be employed for the rapid biological evaluation of the synthesized derivatives against a wide range of targets, accelerating the discovery of lead compounds.
Comprehensive Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques like 1D and 2D NMR, mass spectrometry, and X-ray crystallography is crucial for unambiguous structure elucidation and understanding the conformational properties of these molecules. sciencepublishinggroup.commdpi.com
The integration of these computational and experimental approaches will enable a more rational and efficient exploration of the chemical space around this compound, leading to a deeper understanding of its properties and the development of novel applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-oxo-2H-chromen-3-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling chromen-2-one derivatives with benzoic acid precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalytic systems) using refluxing in aprotic solvents like DMF or THF under inert atmospheres. Monitor reaction progress via TLC or HPLC. Purification by column chromatography with gradients of ethyl acetate/hexane is recommended . For analogues, consider microwave-assisted synthesis to enhance yield and reduce side products .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Employ SHELXL for refinement and WinGX/ORTEP for visualization . Complementary techniques include:
- NMR : Analyze - and -NMR spectra to confirm proton environments and carbonyl groups.
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm, aromatic C-H stretches).
- LC-MS : Validate molecular weight and purity using high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is ideal. Use a C18 column and mobile phase of acetonitrile/water (acidified with 0.1% formic acid). Calibrate with standard solutions and validate linearity (R > 0.99) . For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic data for this compound derivatives be resolved?
- Methodology : Cross-validate using multi-technique approaches:
- SC-XRD : Re-refine raw diffraction data with SHELXL-2018, ensuring proper treatment of disorder and hydrogen bonding .
- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries from Gaussian09 or ORCA software .
- Powder XRD : Confirm phase purity and detect polymorphic variations .
Q. What strategies are effective for studying the compound’s interaction with biological targets like BCRP/ABCG2 transporters?
- Methodology :
- In vitro assays : Perform competitive inhibition studies using fluorescent substrates (e.g., mitoxantrone) in MDCK-II cells overexpressing BCRP. Quantify efflux inhibition via flow cytometry .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-binding site interactions. Validate with site-directed mutagenesis of critical residues .
- SPR/BLI : Measure binding kinetics in real-time using surface plasmon resonance or bio-layer interferometry .
Q. How can computational models predict the electrochemical behavior of this compound in corrosion inhibition?
- Methodology : Combine DFT and molecular dynamics (MD) simulations:
- DFT : Calculate Fukui indices to identify reactive sites for adsorption on metal surfaces.
- MD : Simulate adsorption dynamics in explicit solvent (e.g., water/acidic medium) using LAMMPS or GROMACS.
- Experimental validation : Compare with electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization results .
Q. What approaches are recommended for toxicological profiling of this compound?
- Methodology :
- In vitro : Conduct MTT assays on HepG2 cells to assess cytotoxicity. Use Ames test for mutagenicity screening .
- In vivo : Administer graded doses in rodent models (OECD 423 guidelines) and monitor hepatic/kidney biomarkers (ALT, creatinine).
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites and infer metabolic pathways .
Methodological Notes
- Crystallography : Always deposit raw diffraction data in the Cambridge Structural Database (CSD) for peer validation .
- Data Reproducibility : Archive NMR (BMRB) and LC-MS (MetaboLights) datasets in public repositories.
- Software Tools : Cite SHELXL, WinGX, and Gaussian09 explicitly in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
